molecular formula C21H24N6O2 B10980884 N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide

Cat. No.: B10980884
M. Wt: 392.5 g/mol
InChI Key: OXZSGLMDESGQAR-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide, also known by its CAS number 211915-84-3 , is a compound with potential biological activity. It belongs to the class of benzimidazole derivatives and has attracted interest due to its cytotoxic properties.

Preparation Methods

The synthetic route for this compound involves the coupling of N-(benzimidazol-2-yl)phenyl-1,3-diamine with an appropriate carbonyl compound. Here’s a simplified representation of the synthesis:

    Key Precursor: N-(benzimidazol-2-yl)phenyl-1,3-diamine

    Coupling Reaction: React the precursor with a carbonyl compound (e.g., indomethacin) using suitable reagents (e.g., EDC.HCl) to form the target compound.

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents: Depending on the specific reaction, reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid chlorides (e.g., SOCl₂) may be employed.

    Major Products: The products formed from these reactions will vary based on the reaction conditions and substituents present.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: Investigate its effects on cellular processes, including cell growth and apoptosis.

    Medicine: Assess its potential as an anticancer agent or in other therapeutic contexts.

    Industry: Consider its applications in drug development or materials science.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways within cells. Further studies are needed to elucidate its precise mechanism.

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide

InChI

InChI=1S/C21H24N6O2/c28-19(25-20-23-17-8-4-5-9-18(17)24-20)14-22-21(29)27-12-10-26(11-13-27)15-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,29)(H2,23,24,25,28)

InChI Key

OXZSGLMDESGQAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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